4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical and agrochemical industries.
Mechanism Of Action
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, including kinases, which are involved in various cellular processes. This inhibition can lead to the disruption of cell growth and division, ultimately resulting in cell death.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine have been extensively studied. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various bacterial and viral strains. In vivo studies have also shown promising results, with some studies demonstrating its ability to inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine is its versatility. It can be used in a wide range of applications, including in vitro and in vivo studies. However, one of the main limitations is its potential toxicity, which can make it difficult to work with in certain settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Future Directions
There are many potential future directions for research on 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine. One area of interest is its potential use as a kinase inhibitor, which could have significant implications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity, which could help to optimize its use in various applications. Finally, there is a need for more in vivo studies to determine its efficacy and safety in animal models.
Synthesis Methods
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine can be achieved through various methods. One of the most common methods involves the reaction of 2,4,6-trifluoropyrimidine with 3,6-dihydro-1H-pyridin-1-amine in the presence of a suitable catalyst. This method yields the desired product with high purity and yield.
Scientific Research Applications
4-(3,6-Dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit promising anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use as a kinase inhibitor, which could have significant implications in the treatment of various diseases.
properties
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c11-10(12,13)8-6-9(15-7-14-8)16-4-2-1-3-5-16/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDUSKUVRBULOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3,6-Tetrahydropyridin-1-yl)-6-(trifluoromethyl)pyrimidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.